11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one
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Overview
Description
Minaxolone is a neuroactive steroid that was developed as a general anesthetic. It is known for its positive allosteric modulation of the gamma-aminobutyric acid type A receptor and glycine receptor. Despite its promising anesthetic properties, Minaxolone was withdrawn before registration due to toxicity observed with long-term administration in rats .
Preparation Methods
Minaxolone can be synthesized through a series of chemical reactions involving the introduction of specific functional groups to a steroid backbone. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Introduction: The 2β-ethoxy and 11α-dimethylamino substituents are introduced through specific chemical reactions.
Hydroxylation: The 3α-hydroxy group is introduced via hydroxylation reactions.
Final Product: The final product, Minaxolone, is obtained after purification and characterization.
Chemical Reactions Analysis
Minaxolone undergoes various chemical reactions, including:
Oxidation: Minaxolone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Minaxolone to its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
Minaxolone has been studied extensively for its anesthetic properties. Its applications include:
Chemistry: Used as a model compound to study steroidal anesthetics and their interactions with receptors.
Biology: Investigated for its effects on gamma-aminobutyric acid type A and glycine receptors.
Medicine: Explored as a potential anesthetic agent, although it was not marketed due to toxicity concerns.
Mechanism of Action
Minaxolone exerts its effects by modulating the activity of gamma-aminobutyric acid type A and glycine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The molecular targets include specific binding sites on the gamma-aminobutyric acid type A receptor, distinct from those of benzodiazepines .
Comparison with Similar Compounds
Minaxolone is compared with other neuroactive steroids such as:
Alphaxalone: Both compounds are positive allosteric modulators of gamma-aminobutyric acid type A receptors, but Minaxolone is more potent and efficacious.
Hydroxydione: Similar in its anesthetic properties but differs in its chemical structure and receptor interactions.
Eltanolone: Another neuroactive steroid with similar effects but different pharmacokinetic properties
Minaxolone’s uniqueness lies in its specific functional groups and their effects on receptor modulation, making it a valuable compound for research despite its withdrawal from clinical use.
Properties
Molecular Formula |
C25H43NO3 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3 |
InChI Key |
NCGLTZSBTFVVAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
Origin of Product |
United States |
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